9-Chloro-2-methylacridine

Description

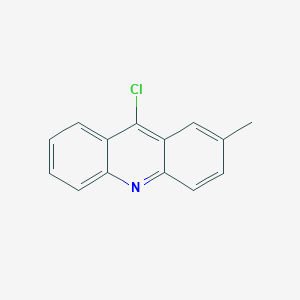

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-2-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSCEBEIDYRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346783 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-09-4 | |

| Record name | 9-Chloro-2-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 Chloro 2 Methylacridine

Synthesis of 9-Chloro-2-methylacridine as a Key Intermediate in Organic Chemistry

The preparation of this compound is a critical step in the synthesis of various 2-methylacridine (B1618800) derivatives. core.ac.ukbilkent.edu.tr This compound is typically synthesized through a cyclization reaction followed by chlorination. core.ac.uknih.gov

Precursor Compounds and Reaction Pathways

The synthesis of this compound often begins with the Ullmann condensation of an appropriately substituted aniline (B41778) and a benzoic acid derivative. bilkent.edu.tr A common route involves the reaction of p-toluidine (B81030) with 2-chlorobenzoic acid to form 2-(p-tolylamino)benzoic acid. core.ac.uk This intermediate is then subjected to cyclization using a dehydrating agent.

Another approach utilizes substituted salicylic (B10762653) acids. These precursors can be methylated and then converted to aryl triflates, which are subsequently coupled with substituted anilines in a Buchwald-Hartwig amination reaction to form a diarylamine intermediate. nih.gov This diarylamine then undergoes hydrolysis and a Friedel-Crafts cyclization to yield the target 9-chloroacridine (B74977) derivative. nih.gov

The general synthetic scheme can be summarized as follows:

Formation of the N-aryl-anthranilic acid: Condensation of an aniline derivative with a substituted benzoic acid. For this compound, this would involve p-toluidine and an appropriate benzoic acid. core.ac.ukbilkent.edu.tr

Cyclization: The resulting N-aryl-anthranilic acid is cyclized to form the corresponding acridone (B373769). This is often achieved by heating in the presence of a strong acid or a dehydrating agent like polyphosphoric acid. nih.gov

Chlorination: The acridone is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the 9-chloroacridine derivative. core.ac.ukbilkent.edu.trnih.gov

Reaction Conditions and Optimization

The synthesis of this compound from 2-(p-tolylamino)benzoic acid is typically achieved by heating with phosphorus oxychloride (POCl₃). core.ac.uk The reaction mixture is heated, often initially on a water bath and then at a higher temperature (e.g., 140–150 °C) on a heating mantle. core.ac.uk After the reaction, excess POCl₃ is removed, often by distillation, and the residue is carefully treated with a mixture of ammonia (B1221849) and an organic solvent like chloroform (B151607) to precipitate the product. core.ac.uk

For syntheses starting from salicylic acid derivatives, the Buchwald-Hartwig coupling is carried out using a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like BINAP, in the presence of a base like cesium carbonate (Cs₂CO₃) and a solvent such as toluene. nih.gov The subsequent hydrolysis of the ester and Friedel-Crafts cyclization with POCl₃ can be performed in a one-pot procedure. nih.gov

| Reaction Step | Reagents and Conditions | Reference |

| Formation of 2-(p-tolylamino) benzoic acid | p-toluidine, 2-chlorobenzoic acid, sodium acetate, Cu powder, CuO, DMF, 160–170 °C | core.ac.uk |

| Cyclization and Chlorination | 2-(p-tolylamino) benzoic acid, POCl₃, 85–90 °C then 140–150 °C | core.ac.uk |

| Buchwald-Hartwig Coupling | Aryl triflate, substituted aniline, Pd(OAc)₂, BINAP, Cs₂CO₃, toluene | nih.gov |

| Hydrolysis and Cyclization | Diarylamine methyl ester, Ba(OH)₂·8H₂O, CH₃OH, 80 °C; then POCl₃ (neat), 120 °C | nih.gov |

Nucleophilic Substitution Reactions Involving the C9-Chloro Moiety

The chlorine atom at the 9-position of the acridine (B1665455) ring is highly susceptible to nucleophilic attack. pharmaguideline.com This reactivity is the cornerstone of the derivatization of 9-chloroacridines, allowing for the introduction of a wide variety of functional groups.

Condensation with Amino Compounds (e.g., Aromatic Amines, Pyridines, Thiazolines, Benzylamines, Sulpha Drugs)

A significant class of reactions involving this compound is its condensation with various amino compounds. This nucleophilic aromatic substitution reaction proceeds readily to yield 9-aminoacridine (B1665356) derivatives.

Aromatic Amines: this compound can be refluxed with various substituted aromatic amines in a solvent like methanol (B129727) at 50–60 °C to produce the corresponding 9-anilinoacridine (B1211779) derivatives. core.ac.uk

Thiazolines: Condensation with 2-amino-2-thiazoline (B132724) has been reported to yield the corresponding 9-(2-thiazolinylamino)-2-methylacridine. core.ac.uk

Benzylamines: Reactions with benzylamine (B48309) analogs in ethanol (B145695) under reflux, often in the presence of a base like potassium carbonate, lead to the formation of 9-benzylaminoacridine derivatives. nih.gov

Sulpha Drugs: Condensation with sulfa drugs, such as sulfathiazole, has also been successfully carried out. researchgate.net

Diamines: Coupling with diamines, such as 1,3-diaminopropane (B46017) derivatives, is another important transformation, often performed in a solvent like DMSO at elevated temperatures. nih.gov

The general procedure involves dissolving the aromatic amine in a suitable solvent, such as methanol, and refluxing it with this compound. core.ac.uk The completion of the reaction can be monitored by thin-layer chromatography (TLC). core.ac.uk

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Aromatic Amines | Methanol, reflux, 50–60 °C | 9-Anilinoacridines | core.ac.uk |

| 2-Amino-2-thiazoline | Not specified | 9-(2-Thiazolinylamino)acridines | core.ac.uk |

| Benzylamines | Ethanol, reflux, K₂CO₃ | 9-Benzylaminoacridines | nih.gov |

| Sulfathiazole | Not specified | 9-(Sulfathiazolylamino)acridines | researchgate.net |

| Diamines | DMSO, 100 °C | 9-(Alkylamino)acridines | nih.gov |

Reactions with Active Methylene (B1212753) Compounds

9-Chloroacridine and its derivatives can also react with active methylene compounds, which are compounds containing a CH₂ group flanked by two electron-withdrawing groups. These reactions can lead to the formation of C-C bonds at the 9-position of the acridine ring. For instance, reactions of 9-chloroacridine with malononitrile (B47326) and ethyl cyanoacetate (B8463686) have been shown to yield products with an acridane structure. oup.com However, with diethyl malonate, the product is reported to be 9-di(ethoxycarbonyl)methylacridine. oup.com The formation of different product structures highlights the nuanced reactivity of the acridine system. oup.com

General Chemical Transformations of the Acridine Nucleus Relevant to Derivatization

Beyond the direct substitution at the 9-position, the acridine nucleus itself can undergo various chemical transformations that are relevant for creating a diverse range of derivatives.

Oxidation: The acridine ring can be oxidized. For example, oxidation with dichromate in acetic acid can yield the corresponding acridone. pharmaguideline.comptfarm.pl Peroxymonosulfuric acid can oxidize acridine to the acridine amine oxide. wikipedia.org

Reduction: The acridine ring can be reduced to 9,10-dihydroacridine (B10567), also known as leucoacridine. wikipedia.org

N-Alkylation: The nitrogen atom in the acridine ring can be alkylated, for instance, with alkyl iodides, to form acridinium (B8443388) salts. wikipedia.org These salts are often more reactive towards nucleophiles. pharmaguideline.com

Electrophilic Substitution: The benzenoid rings of the acridine nucleus can undergo electrophilic substitution, typically at the 2- and 7-positions. pharmaguideline.com

Reduction Reactions

The reduction of the acridine core can proceed through different pathways depending on the reagents and conditions employed. Generally, the central pyridine (B92270) ring or the flanking benzene (B151609) rings can be selectively reduced. pharmaguideline.com

For acridine derivatives, catalytic hydrogenation is a common method to reduce the benzene rings. pharmaguideline.com In the case of substituted acridines, the position of the substituents plays a crucial role in directing the reduction. Research on the reduction of 9-amino-2-methylacridine, a closely related derivative, reveals that the unsubstituted benzene ring (the one not bearing the methyl group) is selectively reduced. This suggests a similar regioselectivity for this compound, where hydrogenation would likely lead to the reduction of the C5-C8 benzene ring.

Another common reduction method involves the use of zinc and hydrochloric acid (Zn/HCl), which typically reduces the central pyridine ring to yield a 9,10-dihydroacridine derivative. ptfarm.pl This reaction proceeds by converting the acridine into an acridinium salt, which is then reduced.

Table 1: Reduction Products of Acridine Derivatives

| Starting Material | Reagent/Condition | Major Product | Reference |

| Acridine | Catalytic Hydrogenation | 1,2,3,4-Tetrahydroacridine and/or 1,2,3,4,5,6,7,8-Octahydroacridine | pharmaguideline.comthieme-connect.com |

| Acridine | Zn/HCl | 9,10-Dihydroacridine | pharmaguideline.comptfarm.pl |

| 9-Amino-2-methylacridine | Nickel-Aluminum Alloy | 9-Amino-7-methyl-1,2,3,4-tetrahydroacridine |

This table presents general reduction reactions for the acridine nucleus and a specific example for a closely related derivative to infer the reactivity of this compound.

Oxidation Reactions

The oxidation of acridines typically results in the formation of acridones. pharmaguideline.comptfarm.pl The 9-position of the acridine ring is highly susceptible to nucleophilic attack, and 9-chloroacridines are particularly reactive. pharmaguideline.com

The conversion of this compound to 2-methylacridone is a characteristic reaction. This transformation can be achieved using oxidizing agents like potassium dichromate in acetic acid. pharmaguideline.com However, the hydrolysis of the 9-chloro group to a 9-hydroxyacridine, which then tautomerizes to the more stable acridone form, can also occur under less stringent conditions, such as heating in aqueous or acidic solutions. thieme-connect.de The high reactivity of the 9-position is due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring.

In more aggressive oxidation conditions, such as with potassium permanganate (B83412) in an alkaline medium, the acridine ring system can be degraded, leading to the formation of quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl

Table 2: Oxidation Products of Acridine Derivatives

| Starting Material | Reagent/Condition | Product | Reference |

| Acridine | Dichromate in Acetic Acid | Acridone | pharmaguideline.comptfarm.pl |

| 9-Chloroacridine | Hydrolysis (e.g., heating in aqueous acid) | Acridone | thieme-connect.de |

| Acridine | Potassium Permanganate (alkaline) | Quinoline-2,3-dicarboxylic acid | pharmaguideline.comptfarm.pl |

This table outlines the expected oxidation products of this compound based on the known reactivity of the acridine nucleus.

Reductive Alkylation and Photoalkylation

Acridine and its derivatives can undergo alkylation at the 9-position through reductive and photochemical pathways. ptfarm.pl These reactions often involve the generation of radical species that attack the electron-deficient C9 carbon.

Reductive Alkylation: This process has been demonstrated for the parent acridine molecule. For instance, the reaction of acridine with n-pentanoic acid in the presence of ultraviolet light yields 9-n-butylacridine. ptfarm.pl This type of reaction involves the decarboxylation of the carboxylic acid to form an alkyl radical, which then adds to the acridine ring, followed by reduction.

Photoalkylation: Photoalkylation reactions are also characteristic of the acridine nucleus. ptfarm.pl A notable example is the reaction of N-methylacridinium hydrochloride with methanol under UV light, which produces 10-methyl-9,10-dihydroacridin-9-yl-methanol. ptfarm.pl For this compound, it is anticipated that similar photochemical reactions could be initiated, where an alkyl or substituted alkyl group replaces the chlorine atom at the 9-position. The high reactivity of the 9-position in the excited state facilitates these transformations.

While specific studies detailing the reductive alkylation and photoalkylation of this compound are not extensively documented in the provided search results, the general reactivity patterns of the acridine core strongly suggest that it would be a suitable substrate for such transformations. ptfarm.pl

Design and Synthesis of Novel 9 Chloro 2 Methylacridine Derivatives and Analogs

Strategies for Structural Modification at the C9 Position

The C9 position of the acridine (B1665455) ring is a key site for chemical modification due to the reactivity of the 9-chloro substituent. This reactivity allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and moieties.

Incorporation of Anilino Moieties

The synthesis of 9-anilinoacridine (B1211779) derivatives is a prominent strategy in the development of new acridine-based compounds. These derivatives are typically synthesized through the nucleophilic substitution of 9-chloro-2-methylacridine with various aromatic amines. core.ac.uk The reaction is often carried out by refluxing the this compound with the desired aromatic amine in a solvent such as methanol (B129727). core.ac.uk This method has been used to create a series of 2-methyl-9-substituted acridines. core.ac.uk

The general synthetic route involves dissolving the substituted aromatic amine in methanol and refluxing it with 2-methyl-9-chloroacridine for several hours. core.ac.uk The completion of the reaction is monitored by thin-layer chromatography (TLC). core.ac.uk Upon cooling, the hydrochloride salts of the 9-anilinoacridine derivatives precipitate and can be collected by filtration. core.ac.uk This approach has been successful in generating a library of compounds with diverse substitution patterns on the anilino ring. core.ac.uknih.gov

Derivatization with Sulpha Drugs

The incorporation of sulpha drugs into the acridine framework has been explored to generate hybrid molecules with potentially enhanced biological properties. One approach involves the condensation of a sulpha drug, such as sulfadiazine (B1682646), with a reactive acridine intermediate. For instance, sulfadiazine has been condensed with 9-isothiocyanato-2-methylacridine to yield a sulpha drug-acridine derivative. This reaction highlights a strategy to link the acridine core to other pharmacologically active agents.

Formation of Benzylaminoacridines

The synthesis of 9-benzylaminoacridine derivatives involves the reaction of 9-chloroacridines with various benzylamines. nih.gov A general procedure for this synthesis involves stirring a mixture of the respective benzylamine (B48309) and potassium carbonate in absolute alcohol, followed by the addition of the 9-chloroacridine (B74977). nih.gov This method has been utilized to prepare a range of 9-benzylacridine analogs. nih.gov The introduction of the benzylamino moiety at the C9 position has been a key strategy in the design of new acridine derivatives. nih.gov

Creation of Benzotriazole (B28993) Substituted Acridines

Benzotriazole-substituted acridines represent another class of derivatives synthesized from 9-chloroacridines. The synthesis is a two-step process. First, 9-chloroacridine derivatives are treated with o-phenylenediamine (B120857) in methanol to yield 9-(2'-aminoanilino)acridine intermediates. scialert.netscialert.net These intermediates are then cyclized to form the final benzotriazole-substituted acridine derivatives. scialert.netscialert.net Specifically, the 9-(2'-aminoanilino)acridine derivative is suspended in hydrochloric acid and treated with a sodium nitrite (B80452) solution at low temperatures to facilitate the formation of the benzotriazole ring. scialert.net This method has been successfully applied to produce compounds like 9-(Benzotriazole-1-yl)-2-methylacridine. scialert.netlpu.in

Impact of Modifications at Other Acridine Ring Positions (e.g., C2, C7) on Derivative Synthesis

Modifications at positions other than C9 on the acridine ring, such as C2 and C7, can significantly influence the synthesis and properties of the resulting derivatives. The presence of substituents at these positions can affect the reactivity of the acridine core and provide additional points for functionalization.

For instance, the synthesis of 9-substituted acridines often starts from precursors with pre-existing substituents at the C2 position, such as a methyl or methoxy (B1213986) group. core.ac.uknih.govscialert.net The presence of a methyl group at the C2 position in this compound is a common feature in the synthesis of many derivatives discussed in the preceding sections. core.ac.uknih.govscialert.net This substitution can influence the electronic properties of the acridine ring and, consequently, the reactivity of the C9 position.

Furthermore, the introduction of substituents at both the C2 and C7 positions has been explored. For example, acridone (B373769) derivatives with substituents at both C2 and C7 have been synthesized to investigate their properties. The synthesis of such disubstituted acridines often involves multi-step procedures starting from appropriately substituted precursors. mdpi.com The strategic placement of functional groups at these positions can lead to the development of derivatives with specific and potentially enhanced characteristics.

Synthesis of Polymeric Acridine Systems (e.g., Dimeric, Tetrameric Derivatives)

The synthesis of polymeric acridine systems, such as dimeric and tetrameric derivatives, has been pursued to create molecules with multiple acridine units. These larger structures are often designed to enhance interactions with biological targets.

Dimeric acridines can be synthesized by linking two acridine monomers through a flexible or rigid linker. A common strategy involves the reaction of a 9-chloroacridine derivative with a diamine. nih.govresearchgate.net The length and nature of the diamine linker can be varied to control the distance and orientation between the two acridine moieties. For example, bis-acridine derivatives have been prepared by condensing 9-chloro-2,4-(un)substituted acridines with different diamines. dokumen.pub

The synthesis of tetrameric acridines involves connecting four acridine units. One approach to obtain dimeric and tetrameric polyacridine derivatives is through the reaction of 4-(bromomethyl)acridine with different arylamines or aliphatic primary amines in solvents like dichloromethane (B109758) or acetonitrile. mdpi.com The stoichiometry of the reactants can be adjusted to selectively produce either dimers or tetramers. mdpi.com

Another method for creating dimeric acridines involves tethering the acridine heterocycles via the C-4 positions. This synthesis starts with acridone-4-carboxylic acids, which are converted to the corresponding chloroanhydrides with simultaneous transformation of the 9-oxo group to a 9-chloroacridine derivative. zu.edu.ua These intermediates are then reacted with a diamine to form the dimeric structure. zu.edu.ua

Contemporary Synthetic Approaches (e.g., Microwave-Assisted Synthesis, One-Pot Reactions, Metal-Free Catalysis)

The synthesis of acridine scaffolds, the core of this compound, has evolved significantly, with modern methodologies focusing on efficiency, sustainability, and molecular diversity. Contemporary approaches such as microwave-assisted synthesis, one-pot multicomponent reactions, and metal-free catalysis have emerged as powerful tools to expedite the creation of complex acridine derivatives, often under environmentally benign conditions. nih.gov These techniques offer substantial advantages over classical methods, including reduced reaction times, higher yields, and access to novel chemical space.

Microwave-Assisted Synthesis

Microwave irradiation has become a cornerstone of modern organic synthesis, offering rapid and efficient heating that can dramatically accelerate reaction rates. acs.org In the context of acridine synthesis, microwave-assisted methods have been successfully employed to produce a variety of derivatives in significantly shorter timeframes compared to conventional heating.

A notable application involves the condensation of 9-aminoacridine (B1665356) derivatives with various anhydrides. For instance, the reaction of 9-amino-3-methylacridine with phthalic anhydride (B1165640) under microwave irradiation at 120°C for a total of 10 minutes yields the corresponding 2-(3-methylacridin-9-yl)isoindoline-1,3-dione in high yield. This method demonstrates the utility of microwave energy in facilitating rapid, high-yielding transformations that would otherwise require prolonged reaction times.

Another key microwave-assisted reaction is the synthesis of N-acridinyl-p-phenylenediamine derivatives. The reaction of this compound with p-phenylenediamine, catalyzed by p-toluenesulphonic acid (PTSA) in methanol, is efficiently driven by microwave energy. nih.gov This approach is crucial for creating intermediates that are precursors to more complex, biologically active molecules. The use of microwave heating in this nucleophilic substitution reaction significantly reduces the time required to achieve high yields. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Acridine Derivatives

| Starting Materials | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 9-Amino-3-methylacridine, Phthalic anhydride | 2-(3-Methylacridin-9-yl)isoindoline-1,3-dione | Microwave, 120°C, 10 min | 93 | organic-chemistry.org |

| This compound, p-Phenylenediamine | N1-(2-Methylacridin-9-yl)benzene-1,4-diamine | Microwave, PTSA, Methanol | High | nih.gov |

| 6,9-Dichloro-2-methoxyacridine, Various amines, 2-Bromo-(10β-dihydroartemisinoxy)ethane | Artemisinin-acridine hybrids | Microwave, 150 W, 45°C, ACN, NaHCO₃, KI | Not specified | nih.gov |

One-Pot Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, represent a highly efficient and atom-economical strategy. These processes minimize the need for intermediate purification, reduce solvent waste, and can lead to the rapid assembly of complex molecules from simple precursors. Several one-pot methodologies have been developed for the synthesis of acridine and acridone derivatives.

A novel one-pot synthesis of 9-chloro-1-methylacridine-4-carboxylic acid (CMAC) has been reported, highlighting a direct approach to a functionalized 9-chloro-methylacridine derivative. tandfonline.com Such methods are invaluable for generating structurally diverse libraries of compounds for screening purposes.

Furthermore, multicomponent reactions (MCRs) are a powerful subclass of one-pot syntheses. For example, acridinedione derivatives can be synthesized via a one-pot, four-component cyclo-condensation of dimedone, an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate. nih.gov Greener variations of this reaction have been developed using ultrasonic irradiation in water without a catalyst or employing a reusable magnetic nanocomposite catalyst (Fe₃O₄@Polyaniline-SO₃H) that allows for easy separation and high yields in short reaction times. beilstein-journals.org

Table 2: Examples of One-Pot Syntheses of Acridine Analogs

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| One-pot synthesis | Not specified | Not specified | 9-Chloro-1-methylacridine-4-carboxylic acid | tandfonline.com |

| One-pot multicomponent | Aromatic aldehyde, Dimedone, Ammonium acetate | Ultrasonic irradiation, Water, 70°C, Catalyst-free | Acridinedione derivatives | beilstein-journals.org |

| One-pot multicomponent | Aromatic aldehyde, Dimedone, Ammonium acetate | Fe₃O₄@Polyaniline-SO₃H, EtOH, Reflux | Acridinedione derivatives | |

| Three-component condensation | Aromatic aldehydes, 1-Naphthylamine, Dimedone | SBA-Pr-SO₃H, Solvent-free, 140°C | Benzo[c]acridine derivatives | researchgate.net |

Metal-Free Catalysis

The development of metal-free catalytic systems is a major focus in green chemistry, aiming to replace often toxic and expensive heavy metal catalysts. Organocatalysis, which utilizes small organic molecules to accelerate reactions, has been successfully applied to the synthesis of acridine analogs. thieme-connect.de

For instance, a heteroditopic macrocycle has been shown to act as an efficient organocatalytic nanoreactor for the one-step synthesis of pyrroloacridinones in water. beilstein-journals.org This method involves the reaction of isatin, 5,5-dimethylcyclohexane-1,3-dione, and an amine, catalyzed by 10 mol% of the macrocycle, to produce the fused acridine derivatives in high yields. beilstein-journals.org The use of water as the solvent and the ability to recycle the catalyst make this a highly sustainable approach. beilstein-journals.org

Other metal-free approaches include base-mediated intramolecular oxidative C-H amination to form acridones and the use of reagents like (diacetoxyiodo)benzene (B116549) for oxidative cyclization of 2-(phenylamino)acetophenones. researchgate.net These strategies avoid the use of transition metals and provide alternative pathways to the acridone core structure, which can be a precursor to 9-chloroacridine derivatives. researchgate.net

Table 3: Examples of Metal-Free Catalysis in Acridine Analog Synthesis

| Catalyst/Mediator | Reactants | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Heteroditopic macrocycle (Organocatalyst) | Isatin, 5,5-Dimethylcyclohexane-1,3-dione, Amine | Pyrroloacridinones | Catalyst recycling, Reaction in water | beilstein-journals.org |

| Potassium tert-butoxide (Base-mediated) | N-Substituted 2-aminobenzophenones | Acridones | Intramolecular N-arylation | researchgate.net |

| (Diacetoxyiodo)benzene (Mediator) | 2-(Phenylamino)acetophenones | Acridones | Oxidative cyclization | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Chloro 2 Methylacridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 9-chloro-2-methylacridine, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural assignment.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are well-resolved, allowing for the unambiguous assignment of each proton in the molecule. The methyl group protons at the 2-position typically appear as a sharp singlet, a result of the absence of adjacent protons for coupling. The aromatic protons of the acridine (B1665455) core resonate in the downfield region, characteristic of their deshielded environment. The specific chemical shifts and coupling patterns are crucial for distinguishing between the different aromatic protons. For instance, a study reported the following ¹H NMR data for this compound: a singlet for the methyl group (CH₃) at δ 2.49 ppm, and a series of multiplets and doublets for the aromatic protons between δ 7.49 and 8.28 ppm. scialert.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.49 | s (singlet) |

| Ar-H | 7.49-7.54 | m (multiplet) |

| Ar-H | 7.66-7.70 | m (multiplet) |

| Ar-H | 8.01 | s (singlet) |

| Ar-H | 8.06-8.08 | d (doublet) |

| Ar-H | 8.15-8.18 | d (doublet) |

| Ar-H | 8.26-8.28 | d (doublet) |

¹H NMR data for this compound in CDCl₃. scialert.net

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized compound by providing a highly accurate mass measurement.

For this compound, the exact mass can be calculated and compared with the experimentally determined value from HRMS. The molecular formula of this compound is C₁₄H₁₀ClN, which corresponds to a theoretical exact mass of 227.0502 g/mol . alfa-chemistry.com Experimental determination of a mass very close to this value would provide strong evidence for the correct composition of the synthesized molecule.

Different ionization techniques can be employed in mass spectrometry, such as Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI). EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic fragmentation pattern that can serve as a molecular fingerprint. While a detailed fragmentation pattern for this compound is not extensively documented, the mass spectrum of the closely related 9-chloroacridine (B74977) has been reported. nist.gov The fragmentation of this compound under EI conditions would be expected to involve the loss of the chlorine atom and the methyl group, as well as fragmentation of the acridine ring system. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for analyzing complex mixtures and confirming the purity of the target compound. For instance, APCI-MS has been utilized in the characterization of various acridine derivatives, demonstrating its utility in the analysis of this class of compounds. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and these vibrations are observed as absorption bands in the IR spectrum.

The IR spectrum of this compound would be expected to show several key absorption bands that are characteristic of its structure. The presence of the aromatic acridine core would give rise to C-H stretching vibrations typically observed in the region of 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgwiley.com The C-H bending vibrations of the aromatic rings would appear in the fingerprint region (below 1500 cm⁻¹).

The methyl group would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-N stretching vibration of the acridine ring system is expected in the 1300-1360 cm⁻¹ range. A crucial absorption band would be that corresponding to the C-Cl stretching vibration, which for aryl chlorides, typically appears in the region of 1000-1100 cm⁻¹.

A study on 2-methyl-9-substituted acridines provides some insight into the expected IR absorptions. For a derivative where the 9-chloro group is substituted with a phenylamino (B1219803) group, characteristic peaks were observed for aromatic C-H stretching (3049 cm⁻¹), aliphatic C-H stretching (2831 cm⁻¹), aromatic C=C stretching (1581 and 1517 cm⁻¹), and C-N stretching (1338 cm⁻¹). core.ac.uk For 9-chloro-2-bromo-acridine, IR absorptions were noted at 3123, 3088, 2980, 1636, 1595, 1524, 1466, and 1346 cm⁻¹. arkat-usa.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Stretching |

| Methyl C-H | 2850-2970 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Methyl C-H | ~1450, ~1375 | Bending |

| C-N | 1300-1360 | Stretching |

| C-Cl | 1000-1100 | Stretching |

Expected Infrared Absorption Bands for this compound.

By combining the information from NMR, MS, and IR spectroscopy, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for its use in further chemical synthesis and research.

Pharmacological and Biological Research of 9 Chloro 2 Methylacridine Derivatives

Anticancer and Cytotoxic Activity Evaluation

Derivatives of 9-Chloro-2-methylacridine have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects against various cancer cell lines and their ability to inhibit cell proliferation.

In Vitro Cytotoxicity Assays (e.g., MTT Assay, NCI 60-Cell Line Panel)

The cytotoxic potential of this compound derivatives has been widely assessed using standard in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.comnih.govmdpi.com A decrease in metabolic activity in the presence of a compound suggests a cytotoxic or anti-proliferative effect.

Several studies have utilized the MTT assay to screen newly synthesized derivatives of this compound. nih.govcore.ac.uk For instance, a series of 2-methyl-9-substituted acridines, derived from this compound, were evaluated for their antiproliferative activity against human cancer cell lines using this method. core.ac.uk

Furthermore, the National Cancer Institute (NCI) has developed a 60-cell line panel, a comprehensive drug discovery tool that screens compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.govontosight.ai A number of 9-benzylaminoacridine derivatives, synthesized from this compound, have undergone this extensive screening to determine their anticancer activity. nih.govmdpi.com The primary screening involves testing the compounds at a single high concentration to identify those with significant growth inhibition across the panel. nih.gov

Efficacy Against Specific Human Cancer Cell Lines (e.g., A-549, MCF-7, HCT-116, K562, HepG-2)

Research has demonstrated the efficacy of this compound derivatives against a range of specific human cancer cell lines.

A-549 (Human Lung Carcinoma): Derivatives of this compound have shown notable cytotoxic activity against the A-549 cell line. nih.govcore.ac.uknih.gov In one study, several 2-methyl-9-substituted acridines were found to be more active against A-549 cells compared to other cell lines. core.ac.uknih.gov For example, compound AS-2, a derivative, exhibited a CTC50 (Concentration that causes 50% cell toxicity) of 187.5 µg/ml against A-549 cells. core.ac.uk Other derivatives, AS-1 and AS-5, also showed significant activity with CTC50 values of 300 and 262.5 µg/ml, respectively. core.ac.uk

MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line has also been a target for evaluating the anticancer potential of these derivatives. core.ac.uknih.gov Compound AS-2 displayed a CTC50 of 212.5 µg/ml against MCF-7 cells. core.ac.uk Similarly, compounds AS-1 and AS-5 were active against this cell line with CTC50 values of 237.5 and 337.5 µg/ml, respectively. core.ac.uk Generally, the cytotoxicity of these acridine (B1665455) derivatives was found to be more pronounced in the A-549 cell line than in the MCF-7 cell line. core.ac.uknih.gov

HCT-116 (Human Colon Carcinoma): The HCT-116 cell line has been used to study the effects of novel 9-benzylaminoacridine derivatives. nih.govmdpi.com These studies have delved into the compounds' impact on cell cycle progression and apoptosis in this specific colorectal carcinoma line. nih.govresearchgate.net

K562 (Human Chronic Myelogenous Leukemia): Derivatives of 9-acridinyl amino acids have been tested for cytotoxicity against the K562 cancer cell line. nih.gov Some of these compounds exhibited IC50 values (concentration that inhibits 50% of cell growth) comparable to or even lower than the established chemotherapeutic agent, amsacrine (B1665488). nih.gov Additionally, 9-anilinoacridines incorporating phenyl-urea moieties have been evaluated for their in vitro anti-proliferative effects on K562 tumor cells. nih.gov

HepG-2 (Human Liver Carcinoma): The HepG-2 cell line is another important model for assessing the anticancer activity of acridine derivatives. nih.govbilkent.edu.trresearchgate.net Studies on 9-anilinoacridines with phenyl-urea moieties have shown cytotoxic effects on HepG-2 cells. nih.gov Furthermore, benzimidazole (B57391) acridine derivatives have demonstrated potent antiproliferative activity against HepG-2 cells. researchgate.net

Table 1: Cytotoxic Activity of 2-Methyl-9-Substituted Acridine Derivatives

| Compound | A-549 CTC₅₀ (µg/ml) | MCF-7 CTC₅₀ (µg/ml) |

| AS-1 | 300 | 237.5 |

| AS-2 | 187.5 | 212.5 |

| AS-5 | 262.5 | 337.5 |

Anti-proliferative Effects

The anti-proliferative properties of this compound derivatives are a key aspect of their anticancer potential. core.ac.uknih.govmdpi.com These compounds are believed to exert their effects through various mechanisms, including intercalation into DNA. mdpi.comijpsr.com The planar structure of the acridine ring system facilitates this insertion between DNA base pairs, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to an inhibition of cell proliferation. ijpsr.com

Research on 9-anilinoacridines, which are derivatives of 9-aminoacridine (B1665356), highlights their significant antiproliferative properties. core.ac.uk The development of numerous cancer chemotherapeutics, such as amsacrine and nitracrine, has been inspired by the anticancer activities of 9-anilinoacridines. core.ac.uk In the quest for improved antiproliferative agents, new series of 2-methylacridine (B1618800) derivatives have been synthesized and evaluated. core.ac.ukresearchgate.net

Antileishmanial Activity Studies

In addition to their anticancer properties, derivatives of this compound have been investigated for their activity against Leishmania parasites, the causative agents of leishmaniasis.

In Vitro Antiproliferative Activity Against Leishmania Species (e.g., Leishmania infantum)

Several studies have demonstrated the in vitro antiproliferative properties of this compound derivatives against Leishmania infantum. nih.govnih.govresearchgate.netmdpi.comnih.gov A comparative study of 7-substituted 9-chloro and 9-amino-2-methoxyacridines revealed that several compounds from this series possess strong in vitro antiparasitic properties. nih.govresearchgate.net

The research indicated that the nature of the substituent at both the 7 and 9 positions of the acridine ring influences the antileishmanial activity. nih.govnih.govresearchgate.net Specifically, 9-aminoacridines were generally found to be more active than their 9-chloroacridine (B74977) counterparts. nih.govnih.gov The introduction of a methyl group at the 7-position was also shown to be crucial for the inhibitory activity, making 9-chloro-2-methoxy-7-methylacridine a promising antileishmanial compound. nih.gov

Effects on Parasite Growth and Survival

Derivatives of this compound have been shown to significantly inhibit the growth and survival of Leishmania parasites. nih.govnih.govmdpi.com Studies have evaluated the effects of these compounds on both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite. nih.gov

The 9-amino derivatives of 2-methoxyacridine displayed higher antileishmanial activity than the 9-chloro derivatives, suggesting that the 9-amino group plays a critical role in their ability to affect parasite growth and survival. nih.govnih.gov The proposed mechanism of action for these acridine derivatives is multifaceted, with DNA metabolism being a primary target. nih.govresearchgate.net It is hypothesized that these compounds intercalate with the parasite's DNA, thereby inhibiting DNA synthesis. nih.gov However, secondary effects on other metabolic pathways, including protein and lipid metabolism, have also been observed, suggesting that these compounds may act as multitarget drugs against Leishmania. nih.govresearchgate.net

Antimicrobial and Antibacterial Investigations.scialert.neteresearchco.com

The antimicrobial and antibacterial potential of this compound derivatives has been a key area of scientific inquiry. These compounds have been evaluated against a variety of bacterial strains, revealing notable efficacy.

Studies have demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, 9-(2-chlorophenyl)acridine, a related derivative, has shown specific antibacterial activity against a panel of Gram-negative bacteria including Salmonella typhi, Proteus vulgaris, Klebsiella pneumoniae, Escherichia coli, and Shigella flexneri, as well as the Gram-positive bacterium Staphylococcus aureus. eresearchco.comijcrt.org The presence of the heterocyclic ring containing a nitrogen atom is believed to contribute to the enhanced efficacy of these compounds. eresearchco.com

Research on benzotriazole (B28993) substituted acridines, derived from this compound, has also shown promising antibacterial results. scialert.net Specifically, the compound 9-(Benzotriazole-1-yl)-2-methyl acridine displayed good antibacterial activity. scialert.net It has been observed that substitution at the C-2 position of the acridine ring with a methyl group can increase antibacterial activity. scialert.net

Interactive Table: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Type | Activity of Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Remarkable activity observed. eresearchco.com |

| Escherichia coli | Gram-Negative | Moderate to good activity. scialert.neteresearchco.com |

| Salmonella typhi | Gram-Negative | High activity observed. eresearchco.comijcrt.org |

| Proteus vulgaris | Gram-Negative | Specific antibacterial activity. eresearchco.comijcrt.org |

| Klebsiella pneumoniae | Gram-Negative | Specific antibacterial activity. eresearchco.comijcrt.org |

Anti-inflammatory and Analgesic Properties.ptfarm.plnih.gov

Acridine derivatives, in general, have been investigated for their anti-inflammatory and analgesic effects. ptfarm.plnih.gov Some synthesized acridinyl pyrazoline derivatives have demonstrated notable anti-inflammatory and analgesic activities. ptfarm.pl For example, certain condensation products of 9-chloro-2,4-(un)substituted acridines with various amines have shown anti-inflammatory activity that was reported to be better than the commonly used drug ibuprofen. ptfarm.plijfans.org The anti-inflammatory effects of some acridine derivatives are believed to be mediated, at least in part, by suppressing the release of chemical mediators from inflammatory cells like mast cells, neutrophils, and macrophages. nih.gov

Dual Inhibition Strategies (e.g., Phosphodiesterase 5 and Topoisomerase II Inhibition).mdpi.com

A significant area of research has been the development of 9-benzylaminoacridine derivatives as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II). mdpi.com This dual-action approach is a promising strategy in cancer therapy. mdpi.comnih.gov Topoisomerase II is a well-established target for several approved anticancer drugs, as its inhibition can lead to DNA damage and apoptosis in cancer cells. mdpi.comnih.gov Simultaneously, PDE5 inhibitors have shown anticancer effects in various cancers. mdpi.com

Researchers have synthesized and evaluated a series of 9-benzylaminoacridine derivatives, with several compounds demonstrating both potent inhibition of Topo II and low micromolar inhibition of PDE5. mdpi.com This dual inhibitory action presents a promising avenue for the development of novel anticancer agents. mdpi.com

Mechanistic Investigations of Biological Action

DNA Intercalation and Interference with DNA Metabolism

The planar, heterocyclic structure of acridine (B1665455) compounds is fundamental to their primary mechanism of action: DNA intercalation. if-pan.krakow.pl This process involves the insertion of the flat aromatic rings between the base pairs of the DNA double helix. if-pan.krakow.pl This physical interaction disrupts the normal structure and function of DNA, interfering with critical metabolic processes such as replication and transcription that are essential for cell proliferation. nih.govcsic.es The efficacy of this interaction can be influenced by substituents on the acridine core, which affect binding affinity and selectivity. csic.es

Research on various acridine derivatives demonstrates that their biological properties are closely linked to this ability to inhibit DNA metabolism. nih.govresearchgate.net By binding to DNA, these compounds can disrupt enzyme recognition and association, leading to a cascade of cellular consequences. csic.es

Inhibition of Topoisomerase Enzymes

A well-established mechanism for many acridine derivatives is the inhibition of DNA topoisomerase enzymes. nih.gov These enzymes, which manage the topological state of DNA, are vital for processes like DNA replication. nih.gov Acridines can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. nih.govresearchgate.net This action blocks the re-ligation of the DNA strand, leading to an accumulation of DNA strand breaks and ultimately promoting apoptosis. nih.govresearchgate.net

Specifically, derivatives of 9-anilinoacridine (B1211779) and other acridines have been identified as potent inhibitors of topoisomerase II. nih.govresearchgate.netvulcanchem.com For instance, 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA), a well-studied acridine derivative, traps the cleavable complex of topoisomerase II, while another compound, 2-methyl-9-hydroxyellipticinium (2-Me-9-OH-E+), can either stimulate or inhibit the enzyme depending on its concentration. nih.gov The development of novel 9-benzylaminoacridine derivatives from precursors like 9-Chloro-2-methylacridine has been aimed at creating dual inhibitors of enzymes such as phosphodiesterase 5 and topoisomerase II. nih.gov

| Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| Amsacrine (B1665488) (m-AMSA) | Topoisomerase II Poison | Stabilizes enzyme-DNA cleavable complex | researchgate.netnih.gov |

| 9-Anilinoacridines | Topoisomerase II Inhibition | Inhibits enzyme activity | mdpi.com |

| 2-Methyl-9-hydroxyellipticinium | Topoisomerase II Modulation | Stimulates at low concentrations, inhibits at high concentrations | nih.gov |

G-quadruplex Stabilization

Guanine-rich sequences of DNA, such as those found in human telomeres, can fold into four-stranded structures known as G-quadruplexes. csic.es These structures are considered attractive targets for anticancer drug development because their stabilization can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and cellular immortalization in many cancer cells. csic.esresearchgate.net

Acridine derivatives are among the classes of ligands known to bind and stabilize G-quadruplex structures. csic.esscispace.com The common structural features for these ligands include a planar aromatic system that stacks on the external G-quartets and side chains that can enhance binding affinity and selectivity. csic.es While some acridine derivatives show high selectivity for G-quadruplex structures, others, particularly the more biologically active ones, tend to bind with high affinity to both G-quadruplex and duplex DNA, suggesting a broader mechanism of action. csic.es

Induction of Apoptosis and Cell Cycle Modulation

A primary consequence of the DNA damage and metabolic interference caused by acridine derivatives is the induction of programmed cell death, or apoptosis. if-pan.krakow.plmdpi.com By causing irreparable damage to DNA or by inhibiting critical enzymes like topoisomerases, these compounds can trigger cellular pathways that lead to apoptosis. nih.govnih.gov

Furthermore, these agents often modulate the cell cycle. nih.gov For instance, the chalcone (B49325) derivative 1C has been shown to induce cell cycle arrest at the G2/M phase in ovarian cancer cells, an effect linked to DNA damage and the generation of reactive oxygen species (ROS). mdpi.com The ability of antitumor drugs to induce apoptosis is often specific to certain phases of the cell cycle, making the combination of agents that target different phases a potential therapeutic strategy. nih.gov Studies have shown that some 9-aminoacridine (B1665356) derivatives can induce apoptosis in pancreatic cancer cell lines. scispace.com

Multitarget Mechanisms of Action

The biological effects of acridine derivatives are rarely confined to a single molecular target. Instead, they often exhibit a multitarget mechanism of action. nih.govresearchgate.net This multifaceted approach is a key characteristic of their antileishmanial and potential anticancer properties. nih.govresearchgate.net

The primary association is with the inhibition of DNA metabolism through the mechanisms detailed above: DNA intercalation, topoisomerase inhibition, and interference with DNA-protein interactions. nih.govresearchgate.net However, their effects extend beyond the nucleus to other essential metabolic pathways, making them multitarget agents. researchgate.net This ability to engage multiple targets simultaneously may contribute to their potent biological activities. researchgate.net

Effects on Other Metabolic Pathways (e.g., Protein and Lipid Metabolisms)

Beyond their well-documented effects on DNA, acridine derivatives have been observed to impact other biochemical pathways, including protein and lipid metabolism. nih.govresearchgate.net While DNA metabolism is considered the main target in some organisms like Leishmania promastigotes, secondary effects on other metabolic processes have been noted. researchgate.net This suggests a broader cellular impact.

| Mechanism | Description | Primary Effect | Reference |

|---|---|---|---|

| DNA Intercalation | Insertion between DNA base pairs | Disruption of DNA structure and function | if-pan.krakow.pl |

| Topoisomerase II Inhibition | Stabilization of the enzyme-DNA complex | Induction of DNA strand breaks | nih.govresearchgate.net |

| G-quadruplex Stabilization | Binding to G-quadruplex DNA structures | Inhibition of telomerase activity | csic.esresearchgate.net |

| Apoptosis Induction | Activation of programmed cell death pathways | Cell elimination | if-pan.krakow.plmdpi.com |

| Metabolic Interference | Effects on protein and lipid metabolism | Broad cellular disruption | nih.govresearchgate.net |

Autophagy Inhibition Pathways

Currently, there is a notable absence of scientific literature and research data specifically investigating the role of this compound in the inhibition of autophagy pathways. While the broader class of acridine derivatives has been the subject of numerous studies exploring their diverse biological activities, including interactions with cellular degradation processes, the specific effects of this compound on autophagy remain uncharacterized.

Future research endeavors would be necessary to elucidate whether this compound can modulate autophagic flux and to identify the specific molecular targets and signaling cascades it might affect. Such investigations would likely involve a series of established cellular and molecular biology techniques.

Potential, yet currently uninvestigated, research directions could include:

Assessment of Autophagic Markers: Studies would need to examine the impact of this compound on key autophagy-related proteins. This would involve monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3-I and its lipidated form, LC3-II) and the degradation of sequestosome 1 (SQSTM1/p62). An accumulation of LC3-II alongside decreased degradation of p62 could suggest a blockage in the late stages of autophagy.

Lysosomal Function Analysis: A critical aspect of autophagy is the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of the cargo occurs. Investigations would be required to determine if this compound impairs lysosomal function, for instance, by altering lysosomal pH or inhibiting the activity of lysosomal hydrolases.

Upstream Signaling Pathway Analysis: The initiation and regulation of autophagy are controlled by complex signaling networks, including the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways. Research would be needed to ascertain if this compound influences the phosphorylation status and activity of key proteins within these pathways.

Without experimental data, any discussion of the specific mechanisms by which this compound might inhibit autophagy would be purely speculative. The scientific community awaits dedicated studies to shed light on this particular aspect of the compound's biological profile.

Structure Activity Relationship Sar Studies of 9 Chloro 2 Methylacridine Derivatives

Influence of Substituents at the C9 Position on Biological Activity

The C9 position of the acridine (B1665455) ring is a critical site for substitution, and the nature of the substituent profoundly influences the biological activity of the resulting derivatives. The introduction of various moieties at this position, including amino, anilino, benzylamino, and sulpha drug groups, has been extensively explored to modulate the pharmacological profile of 9-chloro-2-methylacridine.

Amino and Anilino Groups: The introduction of an amino group at the C9 position is a common strategy to enhance biological activity. 9-aminoacridine (B1665356) derivatives have shown potential as anti-Alzheimer agents by inhibiting acetylcholinesterase and butyrylcholinesterase. nih.gov The substitution of the 9-amino group with phenacyl, benzoyl, and benzyl (B1604629) halides has yielded derivatives with significant inhibitory potential. nih.gov Furthermore, 9-anilinoacridines are a well-established class of anticancer agents that function as topoisomerase II inhibitors. nih.govclockss.org The electronic properties of substituents on the anilino ring can fine-tune the activity, with electron-donating groups like methoxy (B1213986) (-OCH3) generally enhancing anticancer efficacy. researchgate.net For instance, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) has demonstrated potent topoisomerase II inhibition and significant antitumor activity in vivo. nih.gov

Benzylamino Groups: Replacing the anilino substituent with a benzylamino group at the C9 position has been shown to enhance G-quadruplex binding and telomerase inhibition. researchgate.net This modification can lead to improved pharmacokinetic properties and increased lipophilicity, making these derivatives promising candidates for clinical development. researchgate.net For example, in a series of 9-benzylaminoacridine analogs, the position of a methyl group on the benzyl ring influenced activity, with the para position showing slightly higher potency. nih.gov

Sulpha Drug Moieties: Coupling sulpha drugs to the C9 position of the acridine nucleus has been investigated to create hybrid molecules with potential anti-inflammatory, analgesic, and anticancer activities. researchgate.net These conjugates leverage the biological properties of both the acridine scaffold and the sulpha drug, potentially leading to synergistic effects. indexcopernicus.comresearchgate.net

Table 1: Influence of C9 Substituents on Biological Activity

| C9 Substituent | Example Compound | Biological Activity | Key Findings | References |

| Amino | 9-Aminoacridine | Anti-Alzheimer's | Inhibition of acetylcholinesterase and butyrylcholinesterase. | nih.gov |

| Anilino | 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | Anticancer (Topoisomerase II inhibitor) | Potent in vitro and in vivo antitumor efficacy. | nih.gov |

| Benzylamino | 9-(p-Methylbenzylamino)acridine | Anticancer (PDE5 and Topoisomerase II inhibitor) | Para-substituted methyl group showed higher activity. | nih.gov |

| Sulpha Drug Moiety | Acridine-sulpha drug conjugates | Anti-inflammatory, Analgesic, Anticancer | Hybrid molecules with combined biological properties. | researchgate.net |

Role of the 2-Methyl Group and Other C2 Substitutions

The presence and nature of substituents at the C2 position of the acridine ring also play a significant role in modulating biological activity.

The 2-methyl group in this compound is not merely a passive structural element. Studies have shown that the presence of a methyl group at the C2 position can influence the DNA intercalative ability and mutagenicity of acridine derivatives. oup.com Specifically, a methyl group at this position has been reported to reduce both DNA intercalative ability and frameshift mutagenicity in certain contexts. oup.com This suggests that the 2-methyl group can impact the interaction of the acridine core with its biological targets.

Impact of Other Substituents (e.g., at C7) and Linker Length in Polymeric Derivatives

Beyond the C2 and C9 positions, substitutions at other locations on the acridine ring, such as C7, and the length of linkers in polymeric derivatives, have been shown to have a substantial impact on biological activity.

Substituents at C7: The introduction of substituents at the C7 position can modulate the biological properties of acridine derivatives. For example, in a study of 9-aminoacridine derivatives, the presence of a 7-methoxy group was found to be crucial for activity and selectivity. mdpi.com Similarly, the introduction of a fluorine (F) atom at the C7 position resulted in a small decrease in cytotoxicity, while a methoxy (OMe) group at the same position led to a larger decrease in cytotoxicity, which correlated with reduced DNA binding. researchgate.net This indicates that both the electronic nature and steric bulk of the C7 substituent are important factors.

Linker Length in Polymeric Derivatives: In the case of dimeric or polymeric acridine derivatives, the length and nature of the linker connecting the acridine units are critical determinants of activity. For bis(acridine-4-carboxamides), a specific linker chain, (CH2)3N(Me)(CH2)3, was used to connect two acridine units, resulting in compounds with superior potency compared to their monomeric counterparts. nih.gov In another study involving acridine-based platinum(II) complexes, the cytotoxicity increased with the increasing length of the polymethylene linker. researchgate.net This suggests that the linker length influences the spatial orientation of the acridine moieties, which in turn affects their interaction with DNA.

Correlation Between Specific Structural Features and Biological Efficacy

The biological efficacy of this compound derivatives is intricately linked to a combination of specific structural features that govern their interaction with biological targets.

A key determinant of the anticancer activity of many acridine derivatives is their ability to intercalate into DNA and inhibit topoisomerase enzymes. nih.govrsc.org The planarity of the acridine ring is essential for effective intercalation. oup.com Substituents that enhance this interaction generally lead to increased efficacy. For example, in bis(acridine-4-carboxamides), smaller substituents like methyl or chloro groups at the 5-position resulted in superior potency, while larger substituents at any position caused a decrease in activity, likely due to a reduction in DNA binding affinity. nih.govacs.org

The electronic properties of the substituents also play a crucial role. Electron-donating groups, particularly at positions that increase the electron density of the acridine ring system, can enhance biological activity. For instance, the presence of an electron-donating -OCH3 group on the aniline (B41778) ring of 9-anilinoacridines was found to improve anticancer activity. researchgate.net In another study, compounds with a 7- or 8-substituted acridine moiety by an electron-donating group were more active, which was attributed to a more effective interaction with DNA. rsc.org

Furthermore, the ability to participate in hydrogen bonding is critical for the antitumor activity of some acridine derivatives. If the capacity of an amino group in a side chain to form hydrogen bonds is obstructed, the antitumor activity can be significantly diminished or completely lost. mdpi.com This highlights the importance of specific intermolecular interactions in the mechanism of action.

Table 2: Correlation of Structural Features with Biological Efficacy

| Structural Feature | Influence on Efficacy | Example | References |

| Planarity of Acridine Ring | Essential for DNA intercalation | Aminacrine vs. its non-planar tetrahydro analogue, tacrine. | oup.com |

| Size of Substituents | Smaller substituents can enhance potency by improving DNA binding. | Bis(5-methylDACA) and bis(5-chloroDACA) showed high potency. | nih.govacs.org |

| Electronic Properties | Electron-donating groups can increase activity. | Methoxy group on the aniline ring of 9-anilinoacridines. | researchgate.net |

| Hydrogen Bonding Capability | Crucial for the activity of certain derivatives. | Hindering hydrogen bonding in an amino side chain reduces antitumor activity. | mdpi.com |

Relationship Between Structural Features and Toxicity Profiles

While optimizing for efficacy, it is equally crucial to consider the relationship between structural features and the toxicity of this compound derivatives. Certain structural modifications can lead to reduced toxicity without compromising therapeutic activity.

The position of substituents can significantly impact toxicity. For instance, while nitroacridines have been associated with high antibacterial activity, they also tend to exhibit significant toxicity. oup.com However, the position of the nitro group is a key determinant of its mutagenic effects. oup.com

The introduction of specific substituents can also lower toxicity. For example, the presence of a methyl group at the C2 position has been reported to reduce the frameshift mutagenicity of acridine compounds. oup.com In another instance, the toxicity of the antimalarial drug Mepacrine was considerably decreased by the addition of an amino group at the C7 position of the acridine ring. oup.com

Furthermore, the design of derivatives to avoid metabolic pathways that lead to toxic byproducts is a key strategy. For example, certain 9-anilinoacridines were designed to avoid the oxidative metabolic pathway, with the expectation of a longer plasma half-life and potentially a better toxicity profile. nih.gov In some cases, while derivatives may show high cytotoxicity against cancer cells, they may not exhibit serious signs of toxicity in in vivo studies at therapeutic doses. dntb.gov.ua This underscores the importance of comprehensive toxicological evaluation in the drug development process.

Photochemical Properties and Research Applications of 9 Chloro 2 Methylacridine

The study of acridine (B1665455) derivatives in photochemistry reveals a rich landscape of reactivity, driven by their ability to absorb light and participate in energy or electron transfer processes. The substitution pattern on the acridine core, such as the presence of a chloro group at the 9-position and a methyl group at the 2-position, modulates these properties, influencing the molecule's behavior in various photochemical reactions. This section explores the key photochemical properties and research applications of acridine systems, with a focus on phenomena relevant to structures like 9-Chloro-2-methylacridine.

Emerging Research Applications and Future Directions

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridine (B1665455) ring system makes it a valuable component in the design of fluorescent probes for cellular and molecular imaging. researchgate.net Acridine derivatives are being developed to visualize specific cellular components and processes, with significant potential in cancer diagnostics and the study of oxidative stress.

Cancer Cell Imaging: Aminoacridines have demonstrated considerable promise as fluorescent probes for cytochemistry, particularly in the identification of cancer cells. nih.gov Studies have shown that certain aminoacridines exhibit strong metachromatic properties, allowing for the differential staining of cellular structures. nih.gov For instance, 9-amino-4-methyl-acridine has been noted for its exceptionally high fluorescence in basophilic cellular regions. nih.gov The lipophilic nature of some acridine derivatives also enables them to stain lipid droplets within cells. nih.gov The development of probes like Apotracker Red, which becomes fluorescent upon interacting with phosphatidylserine (B164497) on the surface of apoptotic cells, exemplifies the advanced design of fluorogenic probes for real-time detection of cancer cell death. d-nb.info This allows for rapid, wash-free screening of the efficacy of chemotherapeutic drugs. d-nb.info The goal is to develop probes that can selectively accumulate in and mark cancer cells, facilitating their detection in exfoliated cell samples and aiding in early diagnosis. nih.govlsu.edu

Hypochlorous Acid Detection: Hypochlorous acid (HOCl) is a significant reactive oxygen species (ROS) involved in both physiological processes, like the immune response, and pathological conditions when unregulated. nih.govnih.gov The development of highly specific and sensitive fluorescent probes for HOCl is crucial for understanding its roles in disease. nih.govresearchgate.net Researchers have designed probes that exhibit a "turn-on" fluorescence response upon reaction with HOCl. nih.gov For instance, a naphthalene (B1677914) derivative-based probe showed a significant fluorescence enhancement in the presence of HOCl, with a low detection limit. nih.gov Another strategy involves a "turn-off" mechanism, where a near-infrared (NIR) fluorescent probe's emission is quenched upon oxidation by HOCl. researchgate.nettubitak.gov.tr These probes are engineered to be highly selective for HOCl over other ROS and have been successfully used for in vivo imaging of physiological HOCl production. nih.gov The application of such probes provides a powerful tool for studying the involvement of HOCl in various diseases. nih.govresearchgate.net

| Probe Type | Target Analyte | Sensing Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Aminoacridines | Cancer Cells (Basophilic Structures, Lipids) | Fluorescence Staining | Strong metachromatic properties, high fluorescence of basophilic structures. | nih.gov |

| Apotracker Red | Apoptotic Cancer Cells (Phosphatidylserine) | Fluorogenic (Turn-on) | Enables rapid, wash-free screening of chemotherapeutic drugs. | d-nb.info |

| Naphthalene-based Probe | Hypochlorous Acid (HOCl) | Fluorescence Enhancement (Turn-on) | High sensitivity and selectivity for HOCl imaging in living cells. | nih.gov |

| NIR-QBH Probe | Hypochlorous Acid (HOCl) | Fluorescence Quenching (Turn-off) | Near-infrared emission, rapid response time for real-time detection. | researchgate.nettubitak.gov.tr |

Potential in Organic Semiconductor Materials and Electroluminescence

The field of organic electronics is rapidly expanding, with organic semiconductors being investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). rsc.org Acridine derivatives have emerged as potential candidates for these applications due to their large conjugated ring system. researchgate.net

The planar structure and extensive π-conjugation of the acridine core are conducive to charge transport, a critical property for semiconductor materials. mdpi.com Research into acridine-based materials has shown their potential in electroluminescent devices. researchgate.net For example, zinc complexes incorporating oxyacridine ligands have been synthesized and shown to exhibit electroluminescence, although weakly. researchgate.net The modification of the acridine structure, such as through the introduction of various substituents, can tune the electronic properties, including the HOMO/LUMO energy levels, which is essential for designing efficient organic semiconductor materials. researchgate.net While specific research on 9-Chloro-2-methylacridine in this context is limited, the general promise of the acridine scaffold suggests that it could serve as a building block for novel organic semiconductors. Further investigation into the impact of the chloro and methyl substituents on the material's charge mobility and luminescence efficiency is a viable direction for future research.

Anticorrosion Applications of Acridine-Based Compounds

The prevention of metal corrosion is a significant industrial challenge, and organic corrosion inhibitors are an effective and environmentally conscious solution. mdpi.comnih.govnih.gov Acridine and its derivatives have been identified as highly efficient corrosion inhibitors for various metals and alloys in different corrosive media. nih.govnih.gov The effectiveness of acridine-based compounds stems from their molecular structure: a planar aromatic system with multiple π-bonds and a nitrogen atom containing a lone pair of electrons. mdpi.comnih.gov These features facilitate strong adsorption onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govencyclopedia.pub

The adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the nitrogen's lone pair and the metal's vacant d-orbitals). mdpi.comrsc.org Studies on 9-substituted acridines, such as 9-methylacridine, have demonstrated their excellent corrosion inhibition properties for mild steel in acidic environments. rsc.orgresearchgate.net The inhibition efficiency is influenced by the nature of the substituent at the 9-position. rsc.org

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (IE %) | Concentration | Reference |

|---|---|---|---|---|---|

| Acridine | 63/67 Brass | 2.0 N Nitric Acid | 99.0% | 0.02% | nih.gov |

| 9-Aminoacridine (B1665356) (AA) | Mild Steel | 15% HCl | 94.2% | 300 ppm | researchgate.net |

| 9-Methylacridine (MA) | Mild Steel | 15% HCl | 89.4% | 300 ppm | researchgate.net |

| 9-Carboxyacridine (CA) | Mild Steel | 15% HCl | 41.9% | 300 ppm | researchgate.net |

| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 98.3% | 10⁻³ M | nih.gov |

The data indicates that substituents significantly impact the protective capabilities of the acridine core, with amino and methyl groups often enhancing performance. rsc.orgresearchgate.net This highlights a promising avenue for designing even more effective corrosion inhibitors by strategically modifying the acridine skeleton.

Strategies for Overcoming Drug Resistance and Improving Bioavailability in Therapeutic Contexts

While acridine derivatives have shown significant therapeutic potential, their clinical application has been hampered by issues such as the development of drug resistance and poor bioavailability. researchgate.netcore.ac.uk Overcoming these limitations is a key focus of current research.

Mechanisms of Drug Resistance: Bacteria and cancer cells can develop resistance through various mechanisms, including:

Target Modification: Alterations in the drug's molecular target, reducing binding affinity.

Drug Efflux: Increased expression of efflux pumps that actively transport the drug out of the cell. mdpi.com The AcrAB-TolC pump in E. coli is a well-known example. mdpi.com

Enzymatic Inactivation: Production of enzymes that modify or degrade the drug. mdpi.com

Reduced Influx: Changes in membrane permeability that limit the drug's entry into the cell. nih.gov

Strategies to Combat Resistance and Enhance Bioavailability:

Combination Therapy: Using acridine-based drugs in conjunction with other agents, such as efflux pump inhibitors (EPIs). nih.gov EPIs like reserpine (B192253) can restore the activity of antibiotics that are subject to efflux. nih.gov

Structural Modification: Altering the chemical structure of the acridine compound to evade resistance mechanisms or improve its pharmacokinetic properties. researchgate.net This could involve adding moieties that are less susceptible to enzymatic degradation or that improve water solubility and absorption.

Development of Hybrid Molecules: Designing hybrid compounds that combine the acridine pharmacophore with another active molecule to create a multi-target agent. mfd.org.mk

Novel Drug Delivery Systems: Utilizing nanoparticle-based formulations or other advanced delivery systems to improve the drug's solubility, protect it from degradation, and ensure it reaches the target site in effective concentrations.

Addressing these challenges through innovative chemical and formulation strategies is essential for realizing the full therapeutic potential of this compound and related compounds.

Design of Hybrid Molecules for Enhanced Efficacy

Molecular hybridization is an emerging strategy in drug design that involves covalently linking two or more pharmacophores into a single molecule. mfd.org.mknih.gov This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, often by targeting multiple biological pathways simultaneously. mfd.org.mk This is particularly relevant for complex, multifactorial diseases. mfd.org.mk

The acridine scaffold is an attractive component for creating such hybrid molecules due to its proven biological activities. mdpi.com Researchers have synthesized hybrid molecules incorporating acridines with other chemical moieties to enhance their therapeutic effects. For example, acridine-cyclic imide hybrids have been synthesized and evaluated for their anticancer activity, with some showing significant potency against various human cancer cell lines. researchgate.net Another approach involves creating acridine-thiosemicarbazone derivatives. researchgate.net

The design of these hybrid molecules is a rational approach to:

Enhance Potency: The combined action of the two pharmacophores can lead to a synergistic effect.

Overcome Drug Resistance: By acting on multiple targets, the hybrid molecule may be less susceptible to resistance mechanisms that affect single-target agents.

Improve Pharmacokinetic Profile: The linked moiety can be chosen to improve the solubility, absorption, or metabolic stability of the parent acridine compound.

This strategy of creating hybrid molecules represents a promising future direction for the development of new and more effective therapeutics based on the this compound structure. nih.govinnovareacademics.in

Q & A

Q. What are the recommended synthetic pathways for 9-Chloro-2-methylacridine, and how can purity be validated experimentally?

Answer: The synthesis typically involves acridine ring formation followed by selective chlorination and methylation. A common approach is:

Acridine core synthesis : Cyclization of diphenylamine derivatives under acidic conditions.

Chlorination : Use of chlorinating agents like SOCl₂ or PCl₅ at controlled temperatures (e.g., 60–80°C) to introduce the chloro group at position 3.

Methylation : Friedel-Crafts alkylation or Grignard reactions to add the methyl group at position 4.

Q. Purity validation :

- Chromatography : HPLC or TLC with UV detection (λ ~ 254 nm) to assess homogeneity.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., methyl proton signals at δ 2.3–2.5 ppm; aromatic protons in the acridine ring at δ 7.5–8.5 ppm) .